N-Aminocarbonyl Felbamate

Beschreibung

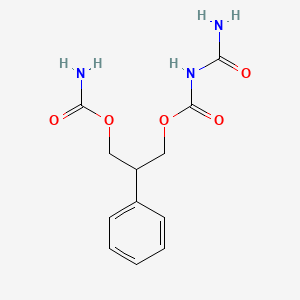

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c13-10(16)15-12(18)20-7-9(6-19-11(14)17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,17)(H3,13,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXILZWNONXFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Understanding Felbamate and the N-Aminocarbonyl Derivative

An In-depth Technical Guide to the Synthesis of N-Aminocarbonyl Felbamate and Its Precursors

Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, is an anticonvulsant medication utilized in the management of epilepsy.[1][2] Its mechanism of action is multifaceted, involving antagonism at the glycine-binding site of the NMDA receptor and potential modulation of GABA-A receptors.[3] The control and characterization of related substances and impurities are critical in pharmaceutical manufacturing. One such related substance is N-Aminocarbonyl Felbamate, also known as (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate or felbamate allophanate.[4][5] This molecule is structurally characterized by the addition of an aminocarbonyl (-CONH₂) group to one of the carbamate nitrogens of the parent felbamate molecule. This guide provides a detailed exploration of the synthetic pathways leading to the core felbamate scaffold and subsequently to its N-aminocarbonyl derivative, intended for researchers and professionals in drug development.

Part I: Synthesis of the Core Intermediate: 2-Phenyl-1,3-propanediol (PPD)

The synthesis of felbamate and its derivatives hinges on the efficient production of the key intermediate, 2-phenyl-1,3-propanediol (PPD). Historically, various routes have been developed, with some being more amenable to large-scale, cost-effective, and safer production than others.

Route 1: Reduction of Diethyl Phenylmalonate

A classical approach begins with the commercially available diethyl phenylmalonate.[1] This pathway is conceptually straightforward but presents significant challenges for industrial-scale synthesis.

-

Causality: The core transformation is the reduction of the two ester functionalities of diethyl phenylmalonate to primary alcohols. This requires a potent reducing agent.

-

Methodology: The reduction has been historically accomplished using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., borane dimethyl sulfide).[6][7]

-

Challenges: The use of reagents like LiAlH₄ is costly and hazardous, particularly on a large scale, due to their extreme reactivity with protic solvents and moisture.[7][8] These factors have driven the development of alternative, more economical, and safer routes.

Route 2: A Safer, Economical Pathway from Benzaldehyde

An alternative pathway has been developed to avoid the hazards and costs associated with hydride reductions.[8][9] This multi-step synthesis starts from the inexpensive bulk chemical, benzaldehyde, and is more suitable for commercial production.[9]

The overall transformation from benzaldehyde to PPD is depicted below:

Figure 1. Synthesis of PPD from Benzaldehyde.

This protocol is a synthesized representation based on patented procedures.[8][9]

-

Step 1: Formation of Benzaldehyde Oxime. Benzaldehyde is reacted with hydroxylamine sulfate or hydrochloride at reduced temperatures to yield benzaldehyde oxime. This reaction has been optimized to achieve yields of approximately 95% with high purity.[9]

-

Step 2: Oxidation to Nitromethylbenzene. The benzaldehyde oxime is oxidized using an agent like 30-50% hydrogen peroxide or peracetic acid in an acetic acid medium. The reaction is typically conducted at elevated temperatures (e.g., 80-90°C).[9]

-

Step 3: Formation of 2-Nitro-2-phenyl-1,3-propanediol. Nitromethylbenzene undergoes a condensation reaction with formaldehyde to form the nitrodiol intermediate.

-

Step 4: Reduction to 2-Phenyl-1,3-propanediol (PPD). The aliphatic nitro group is selectively removed via catalytic hydrogenation. A common catalyst system is palladium on calcium carbonate, performed under elevated pressure (e.g., up to 125 psi) to produce PPD in high purity and yields around 80%.[9]

Part II: Carbamoylation of PPD to Synthesize Felbamate

With the PPD core synthesized, the final step to obtain felbamate is the introduction of two carbamate groups. Several methods exist for this dicarbamoylation, each with distinct advantages and reagent choices.

Figure 2. Major pathways for the conversion of PPD to Felbamate.

Method 1: Using Chlorosulfonyl Isocyanate (CSI)

This method is effective but requires careful temperature control to minimize impurity formation.[10]

-

Causality: Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that readily adds to alcohols. The resulting intermediate is then hydrolyzed to the carbamate. The reaction's efficiency is dependent on maintaining the solubility of both reagents at very low temperatures.

-

Protocol: A solution of 2-phenyl-1,3-propanediol in a suitable solvent (e.g., toluene, THF) is added slowly to a solution of chlorosulfonyl isocyanate, maintaining a temperature below -20°C.[10] After the addition, the mixture is held at this low temperature before being quenched with water. This procedure, when carefully controlled, produces felbamate with less than 0.2% of certain unknown impurities.[10]

Method 2: Using Phosgene

The use of phosgene is a well-established method for forming carbamates but involves handling a highly toxic gas.

-

Causality: PPD is first reacted with phosgene to form a dichlorocarbonate intermediate. This reactive intermediate is then displaced by ammonia in a subsequent step to form the dicarbamate.

-

Protocol: PPD is dissolved in an ether solvent (e.g., diethyl ether or THF) and treated with phosgene, often in the presence of an acid acceptor like sodium hydroxide or an organic base.[9] The resulting dichlorocarbonate is then subjected to ammoniation to yield felbamate.[7][9]

Method 3: Using Cyanate and Acid

This pathway offers a potentially safer alternative to phosgene and CSI by generating the reactive species, isocyanic acid (HNCO), in situ.

-

Causality: An alkali metal cyanate (e.g., sodium cyanate) reacts with a strong acid (like HCl gas) to generate isocyanic acid. This species then adds to the hydroxyl groups of PPD to form the carbamate moieties.

-

Protocol: PPD is dissolved in a non-halogenated solvent, and an alkali metal cyanate is added. A strong acid is then introduced, and the reaction is allowed to proceed for a sufficient time (e.g., 2 to 8 hours) to achieve a high yield of felbamate.[6][11]

| Parameter | Route 1: CSI | Route 2: Phosgene | Route 3: Cyanate/Acid |

| Key Reagents | Chlorosulfonyl Isocyanate | Phosgene, Ammonia | Sodium Cyanate, HCl |

| Advantages | High reactivity, good yields | Well-established chemistry | Avoids highly toxic phosgene/CSI |

| Disadvantages | Requires cryogenic temperatures, moisture sensitive | Highly toxic reagent (phosgene) | Requires careful control of acid addition |

| Typical Yield | >70%[6] | High | ~96% (crude)[6] |

Table 1. Comparison of Felbamate Synthesis Methods from PPD.

Part III: Proposed Synthesis of N-Aminocarbonyl Felbamate

N-Aminocarbonyl Felbamate is an allophanate derivative. Allophanates are typically formed from the reaction of an isocyanate with a carbamate. Therefore, its synthesis (or its formation as an impurity) is intrinsically linked to the carbamoylation step of felbamate production, particularly when isocyanic acid or isocyanate-based reagents are used in excess or under specific conditions.

A plausible synthetic route involves the direct reaction of felbamate with a source of isocyanic acid.

Figure 3. Proposed synthesis of N-Aminocarbonyl Felbamate.

Proposed Experimental Protocol

This theoretical protocol is based on the chemical principles of allophanate formation.

-

Generation of Isocyanic Acid: Isocyanic acid (HNCO) can be generated in situ from the reaction of sodium cyanate with an acid (e.g., HCl) in an appropriate solvent, similar to the carbamoylation of PPD.

-

Reaction with Felbamate: Felbamate is dissolved in an inert aprotic solvent (e.g., acetonitrile or THF).

-

Controlled Addition: A controlled amount (approximately one molar equivalent) of the isocyanic acid source is added to the felbamate solution. The reaction temperature should be monitored and controlled, likely starting at room temperature or slightly below.

-

Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as HPLC or TLC, to track the consumption of felbamate and the formation of the N-aminocarbonyl product.

-

Work-up and Purification: Upon completion, the reaction would be quenched, and the product isolated via standard procedures like extraction, precipitation, and crystallization to achieve the desired purity.

Causality and Rationale: The nitrogen atom of the carbamate group in felbamate acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid. This addition reaction forms the allophanate linkage. This reaction is also the likely cause of N-Aminocarbonyl Felbamate's appearance as an impurity in felbamate synthesis, where excess isocyanic acid can react with the already-formed product.

References

Sources

- 1. jocpr.com [jocpr.com]

- 2. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. N-Aminocarbonyl Felbamate | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]

- 7. EP0413064A1 - Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 10. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]

- 11. Method Of Producing 2, 2 Disubstituated 1,3 Propanediol Dicarbamate [quickcompany.in]

Introduction: Contextualizing N-Aminocarbonyl Felbamate in Pharmaceutical Science

An In-Depth Technical Guide to the Chemical Properties of N-Aminocarbonyl Felbamate

For Researchers, Scientists, and Drug Development Professionals

N-Aminocarbonyl Felbamate, identified chemically as (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate, is a significant derivative and known impurity of Felbamate, an antiepileptic drug.[1][2][3] Felbamate itself is utilized in the management of refractory epilepsy, including partial seizures in adults and seizures associated with Lennox-Gastaut syndrome in children, a severe form of childhood epilepsy.[4][5][6] The parent drug's mechanism is complex, involving a dual action on excitatory and inhibitory neurotransmitter systems, primarily through modulation of N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors.[7][8]

The characterization of impurities and related substances like N-Aminocarbonyl Felbamate is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure the safety, efficacy, and quality of the final pharmaceutical product. Understanding the chemical properties of N-Aminocarbonyl Felbamate is therefore not merely an academic exercise but a necessity for quality control and safety assessment in the production of Felbamate. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, designed to support the work of professionals in the pharmaceutical field.

Chemical Identity and Molecular Structure

A precise understanding of a molecule begins with its fundamental identity. N-Aminocarbonyl Felbamate is systematically defined by its structure and nomenclature.

-

IUPAC Name: (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate[9]

-

Molecular Weight: 281.26 g/mol [9]

-

Synonyms: N-AminocarbonylFelbamate, Felbamate Impurity, 3-CARBAMOYLOXY-2-PHENYLPROPYL ALLOPHANATE[2][11][12]

The structure contains a central 2-phenylpropyl backbone, similar to Felbamate, but is distinguished by the presence of an N-carbamoylcarbamate (allophanate) group in place of one of the primary carbamates. This structural modification significantly influences its physicochemical properties.

Caption: 2D Structure of N-Aminocarbonyl Felbamate.

Physicochemical Properties

The physical and chemical characteristics of a drug impurity are paramount for developing analytical methods, understanding its stability, and predicting its behavior.

Summary of Properties

The following table consolidates the known and predicted physicochemical data for N-Aminocarbonyl Felbamate.

| Property | Value | Source / Comment |

| Physical Appearance | White to Off-White Solid | [3] |

| Melting Point | 178-180°C | [3] |

| Solubility | Slightly soluble in DMSO; Slightly soluble in Methanol (with heating) | [3] |

| LogP (Octanol/Water) | 0.8 (Computed XLogP3) | [9] |

| pKa | 9.39 ± 0.46 (Predicted) | [3] |

| Stability | Hygroscopic | [3] |

Discussion of Properties

-

Solubility and Lipophilicity (LogP): With a computed LogP of 0.8, N-Aminocarbonyl Felbamate is slightly more lipophilic than its parent compound, Felbamate (LogP ≈ 0.3).[9][13] This modest lipophilicity, combined with its limited solubility in common organic solvents, necessitates specific solvent systems for chromatographic analysis, such as mixtures involving dimethyl sulfoxide (DMSO) or heated methanol.[3] This property is a key consideration for designing extraction and purification protocols.

-

Acidity (pKa): The predicted pKa of ~9.4 is likely associated with the N-H protons of the carbamate and urea-like functionalities.[3] This weakly acidic nature means the molecule will be neutral over a wide physiological pH range, which influences its behavior in reversed-phase HPLC. Adjusting the mobile phase pH away from the pKa is a standard practice to ensure consistent retention times and sharp peak shapes.

-

Stability and Degradation: The compound is noted as being hygroscopic, requiring storage in a desiccated, inert atmosphere to prevent moisture-induced degradation.[3] While specific degradation studies on N-Aminocarbonyl Felbamate are not widely published, the parent drug, Felbamate, is known to degrade under alkaline stress conditions.[14] It is reasonable to infer that the allophanate group in N-Aminocarbonyl Felbamate would also be susceptible to hydrolysis, particularly under basic conditions, likely yielding Felbamate, 2-phenyl-1,3-propanediol, and related derivatives. This presumed instability underscores the importance of pH control during analysis and formulation.

Synthesis and Purification

Context as a Pharmaceutical Impurity

N-Aminocarbonyl Felbamate is primarily encountered as a process-related impurity in the synthesis of Felbamate.[2] Its formation can be hypothesized to occur from the reaction of Felbamate with a reactive carbamoylating species, potentially derived from the decomposition of urea or cyanate used in some synthetic routes for carbamates. The control of its formation is a key challenge in Felbamate manufacturing.

Caption: Potential formation pathways of N-Aminocarbonyl Felbamate.

Purification Protocol: Recrystallization

Purification of carbamates like Felbamate often relies on recrystallization to achieve high purity. A similar principle can be applied to isolate or remove N-Aminocarbonyl Felbamate. The choice of solvent is critical and must be determined empirically to find a system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the solubility of impurities differs significantly.

Step-by-Step Methodology:

-

Solvent Selection: Screen various solvents (e.g., water, tetrahydrofuran/water mixtures, ethanol) for suitability. For Felbamate, a mixture of tetrahydrofuran and water has been used effectively.[15]

-

Dissolution: Add the crude solid containing N-Aminocarbonyl Felbamate to a minimal amount of the selected solvent system in a flask.

-

Heating: Gently heat the mixture with stirring until the solid completely dissolves, forming a clear solution. For a THF/water system, this might be around 60°C.[15]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble particulate matter.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Controlled cooling promotes the formation of well-defined crystals. Further cooling in an ice bath (0-5°C) can maximize the yield.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature to remove all traces of solvent.

Analytical Characterization

Robust analytical methods are essential for the detection, identification, and quantification of N-Aminocarbonyl Felbamate.

Spectroscopic Profile (Anticipated)

-

¹H NMR Spectroscopy:

-

Aromatic Protons: A multiplet corresponding to the five protons of the phenyl ring would appear in the δ 7.2-7.5 ppm region.

-

Backbone Protons: The CH and CH₂ protons of the 2-phenylpropyl backbone would appear as complex multiplets between δ 3.0-4.5 ppm.

-

Amine Protons: The N-H protons of the carbamate and allophanate groups would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration, typically in the δ 5.0-8.0 ppm range.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two distinct signals for the C=O groups would be expected in the δ 155-165 ppm region.

-

Aromatic Carbons: Signals for the phenyl ring carbons would appear between δ 125-140 ppm.

-

Aliphatic Carbons: The CH and CH₂ carbons of the backbone would be found in the δ 40-75 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad bands around 3200-3400 cm⁻¹ corresponding to the N-H groups.

-

C=O Stretching: Strong, sharp absorption bands around 1680-1740 cm⁻¹ for the carbonyl groups of the carbamate and allophanate moieties.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H Bending: Characteristic peaks in the 690-900 cm⁻¹ region.

-

-

Mass Spectrometry: Based on LC-MS/MS methods for the parent compound, electrospray ionization (ESI) would be effective.[16][17]

-

Parent Ion: The protonated molecule [M+H]⁺ would be expected at m/z 282.1.

-

Fragmentation: A key fragmentation pathway would likely involve the cleavage of the carbamate and allophanate groups. A prominent fragment ion corresponding to the loss of the N-carbamoylcarbamate moiety, or parts thereof, would be anticipated. This is analogous to the transition of m/z 239→117 observed for Felbamate, which represents a core structural fragment.[16][17]

-

Chromatographic Analysis: LC-MS/MS Method

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying trace-level impurities like N-Aminocarbonyl Felbamate in a drug substance. The following protocol is adapted from established methods for Felbamate analysis.[16][17][18]

Caption: Workflow for the quantitative analysis of N-Aminocarbonyl Felbamate.

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of N-Aminocarbonyl Felbamate reference standard in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample (e.g., Felbamate drug substance) by accurately weighing and dissolving it in the mobile phase to a known concentration.

-

-

LC Conditions:

-

Column: A reversed-phase column, such as a C18 or Phenyl column (e.g., XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm), is appropriate.[17]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer like ammonium acetate) is typically used.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

-

Column Temperature: Maintained at a constant temperature (e.g., 35-40°C) for reproducibility.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Precursor Ion (Q1): m/z 282.1 ([M+H]⁺).

-

Product Ion (Q3): A stable and abundant fragment ion identified during method development (e.g., by infusion of the reference standard).

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the calibration standards.

-

Determine the concentration of N-Aminocarbonyl Felbamate in the sample by interpolating its peak area from the calibration curve.

-

Causality in Method Design: The choice of a phenyl column can offer unique selectivity for aromatic compounds like N-Aminocarbonyl Felbamate due to π-π interactions.[17] The use of MRM in mass spectrometry provides exceptional specificity and sensitivity, as it monitors a specific fragmentation pathway unique to the target molecule, effectively filtering out noise from the matrix and other components.

Conclusion

N-Aminocarbonyl Felbamate, as a key derivative and impurity of Felbamate, requires thorough chemical characterization to ensure the quality and safety of the final drug product. Its physicochemical properties—moderate lipophilicity, hygroscopicity, and predicted pH-dependent stability—dictate specific considerations for its handling, analysis, and control. The analytical workflows presented, particularly the highly sensitive LC-MS/MS methodology, provide a robust framework for its detection and quantification. This in-depth guide equips researchers and drug development professionals with the foundational knowledge necessary to manage this critical substance within a pharmaceutical context.

References

-

PubChem. N-Aminocarbonyl Felbamate. National Center for Biotechnology Information. [Link]

-

Gpatindia. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

GSRS. N-AMINOCARBONYL FELBAMATE. Global Substance Registration System. [Link]

- Google Patents.

-

Veeprho. N-Aminocarbonyl Felbamate | CAS 1797130-34-7. Veeprho. [Link]

-

GSRS. N-AMINOCARBONYL FELBAMATE. Global Substance Registration System. [Link]

-

Tariq, M. & S. H. Doss. Felbamate. StatPearls - NCBI Bookshelf. [Link]

-

Remmel, R. P., et al. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B, 879(3-4), 333-340. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. [Link]

-

Antonin, K. H., et al. Determination of felbamate in human serum by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 584(2), 273-276. [Link]

-

Rho, J. M., et al. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229-234. [Link]

-

Patsnap Synapse. What is the mechanism of Felbamate?. [Link]

-

T3DB. Felbamate (T3D2937). Toxin and Toxin Target Database. [Link]

-

RxList. Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

PubChem. Felbamate. National Center for Biotechnology Information. [Link]

-

PubMed. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. [Link]

-

ResearchGate. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma | Request PDF. [Link]

-

ResearchGate. IR and 1 H NMR spectral data. | Download Table. [Link]

-

Venkatasai Life Sciences. N-Aminocarbonyl Felbamate. [Link]

-

PubMed. Felbamate pharmacology and use in epilepsy. [Link]

- Google Patents.

-

ResearchGate. Stress conditions for the degradation study of felbamate. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

PubMed. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration. [Link]

-

PubMed. Felbamate block of the N-methyl-D-aspartate receptor. [Link]

-

PubMed. Felbamate modulates the strychnine-insensitive glycine receptor. [Link]

-

PubMed. New Antiepileptic Drugs for Children: Felbamate, Gabapentin, Lamotrigine, and Vigabatrin. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link]

-

NIOSH | CDC. Alphabetical Method Listing - C - NMAM 4th Edition. [Link]

-

DingXiangYuan. N-AMINOCARBONYL FELBAMATE. [Link]

-

ResearchGate. (PDF) Felbamate (antiepileptic) synthesis. [Link]

-

Zenodo. IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. [Link]

-

ResearchGate. (PDF) Felbamate (antiepileptic) synthesis II. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 3. N-Aminocarbonyl Felbamate | 1797130-34-7 [amp.chemicalbook.com]

- 4. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 9. N-Aminocarbonyl Felbamate | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. venkatasailifesciences.com [venkatasailifesciences.com]

- 12. N-AMINOCARBONYL FELBAMATE [drugfuture.com]

- 13. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 14. researchgate.net [researchgate.net]

- 15. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]

- 16. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Multifaceted Mechanism of Action of Felbamate: A Technical Guide for Researchers

Introduction: Beyond Conventional Anticonvulsants

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication utilized in the management of epilepsy, particularly for patients with refractory seizures who have not responded to other treatments.[1][2] Its application is reserved for severe cases, such as Lennox-Gastaut syndrome in children and partial seizures in adults, due to the risk of serious adverse effects including aplastic anemia and hepatic failure.[2][3][4][5] The therapeutic efficacy of felbamate in these challenging patient populations stems from its unique and complex mechanism of action, which distinguishes it from many conventional antiepileptic drugs. This guide provides an in-depth exploration of the molecular pharmacology of felbamate, offering a valuable resource for researchers, scientists, and drug development professionals.

Felbamate's anticonvulsant properties are not attributed to a single molecular target but rather to a constellation of effects on key components of neuronal excitability. It modulates both excitatory and inhibitory neurotransmission, primarily through its interactions with N-methyl-D-aspartate (NMDA) receptors and γ-aminobutyric acid type A (GABAa) receptors.[1][6] Furthermore, its ability to inhibit voltage-gated sodium and calcium channels contributes to its overall effect of dampening neuronal hyperexcitability that underlies seizure activity.[1][7] This multi-target profile likely accounts for its broad spectrum of activity observed in preclinical models and its clinical utility in difficult-to-treat epilepsies.[6]

Dual Modulation of Excitatory and Inhibitory Neurotransmission

A hallmark of felbamate's mechanism is its dual action on the major excitatory and inhibitory systems in the brain. This balanced approach to reducing neuronal excitability is a key area of investigation for the development of novel anticonvulsants.

Antagonism of the NMDA Receptor: Attenuating Excitatory Drive

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its action at NMDA receptors is crucial for synaptic plasticity, learning, and memory.[1] However, excessive activation of NMDA receptors can lead to excitotoxicity and is a key factor in the generation and propagation of seizures.[1] Felbamate exerts a significant portion of its anticonvulsant effect by inhibiting NMDA receptor function.[1][8]

The interaction of felbamate with the NMDA receptor is multifaceted. While it does not appear to bind to the MK-801 site within the ionophore complex, evidence suggests it acts as an antagonist at the strychnine-insensitive glycine recognition site on the NMDA receptor complex.[9][10][11] Glycine is a co-agonist required for the activation of the NMDA receptor by glutamate. By inhibiting glycine binding, felbamate reduces the overall activation of the receptor, thereby dampening glutamatergic neurotransmission.[10][12][13] This leads to a decrease in the influx of calcium ions (Ca2+), a critical downstream event in NMDA receptor signaling that contributes to neuronal hyperexcitability.[12]

Furthermore, studies have indicated that felbamate may exhibit selectivity for NMDA receptors containing the NR2B subunit.[3][14] This subunit selectivity could be clinically significant, as different NMDA receptor subtypes have distinct physiological roles and distributions in the brain. Targeting specific subunits may offer a more refined approach to modulating excitatory neurotransmission with a potentially improved side-effect profile.[14]

Caption: Felbamate antagonism at the NMDA receptor glycine site.

Potentiation of GABAa Receptor Function: Enhancing Inhibitory Tone

In concert with reducing excitatory signaling, felbamate enhances the activity of the primary inhibitory neurotransmitter in the brain, GABA.[1] GABA exerts its effects by binding to GABAa receptors, which are ligand-gated ion channels that, when activated, allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential.

Felbamate positively modulates GABAa receptors, potentiating the effects of GABA.[1][6] This means that in the presence of felbamate, a given concentration of GABA will produce a greater inhibitory effect. The precise binding site of felbamate on the GABAa receptor complex is distinct from those of benzodiazepines and barbiturates.[15][16] Interestingly, the modulatory effect of felbamate on GABAa receptors is subunit-selective.[17] It has been shown to positively modulate GABA currents in receptors containing specific alpha and beta subunit combinations (α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S), while having no effect or even a negative modulatory effect on other subunit compositions.[17] This subunit selectivity may contribute to felbamate's efficacy in specific types of epilepsy, as the subunit composition of GABAa receptors can vary in different brain regions and during development.[17][18]

Caption: Workflow for electrophysiological analysis of felbamate.

Conclusion: A Paradigm of Multi-Target Anticonvulsant Therapy

The mechanism of action of felbamate is a compelling example of a multi-target approach to anticonvulsant therapy. By concurrently attenuating excitatory neurotransmission through NMDA receptor antagonism and enhancing inhibitory tone via positive modulation of GABAa receptors, felbamate effectively raises the seizure threshold. Its additional inhibitory effects on voltage-gated sodium and calcium channels further contribute to its ability to control neuronal hyperexcitability. While its clinical use is limited by safety concerns, the study of felbamate's multifaceted pharmacology continues to provide valuable insights for the rational design of novel, more effective, and safer antiepileptic drugs. A deeper understanding of its interactions with specific receptor subunits and ion channel states will be instrumental in developing the next generation of therapies for refractory epilepsy.

References

-

Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology. [Link]

-

What is the mechanism of Felbamate? Patsnap Synapse. [Link]

-

Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]

-

Felbamate. Wikipedia. [Link]

-

Felbamate block of the N-methyl-D-aspartate receptor. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Felbamate inhibits cloned voltage-dependent Na+ channels from human and rat brain. European Journal of Pharmacology. [Link]

-

Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Felbamate. StatPearls - NCBI Bookshelf. [Link]

-

Felbamate Pharmacology. BioPharma Notes. [Link]

-

Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity. Molecular Psychiatry. [Link]

-

Effect of anticonvulsant felbamate on GABAA receptor system. Epilepsia. [Link]

-

Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes. Neuroscience Letters. [Link]

-

Voltage Gated ion Channels: Targets for Anticonvulsant Drugs. Current Pharmaceutical Design. [Link]

-

Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PMC - PubMed Central. [Link]

-

Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration. European Journal of Pharmacology: Molecular Pharmacology. [Link]

-

Felbamate pharmacology and use in epilepsy. Clinical Neuropharmacology. [Link]

-

Agents Whose Mechanism of Action Is Not Known. BrainKart. [Link]

-

Mechanism of Action of the Anticonvulsant Felbamate: Opposing Effects on N-methyl-D-aspartate and Gamma-Aminobutyric acidA Receptors. Annals of Neurology. [Link]

-

GABAA Receptors, Seizures, and Epilepsy. Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf. [Link]

-

Barbiturate. Wikipedia. [Link]

Sources

- 1. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Felbamate - Wikipedia [en.wikipedia.org]

- 4. Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Felbamate Pharmacology - BioPharma Notes [biopharmanotes.com]

- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Felbamate inhibits cloned voltage-dependent Na+ channels from human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. brainkart.com [brainkart.com]

- 12. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of anticonvulsant felbamate on GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Barbiturate - Wikipedia [en.wikipedia.org]

- 17. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activity of N-Aminocarbonyl Felbamate

Foreword: Charting Unexplored Territory in Neuropharmacology

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the largely uncharted territory of the in vitro biological activity of N-Aminocarbonyl Felbamate. As a derivative of the well-characterized anticonvulsant, felbamate, N-Aminocarbonyl Felbamate presents a compelling subject for investigation. While extensive research has elucidated the multifaceted mechanisms of felbamate, its N-aminocarbonyl derivative remains a molecule of significant interest with a scarcity of published in vitro data.

This guide, therefore, adopts a forward-looking, field-proven approach. We will leverage the deep well of knowledge surrounding felbamate to logically deduce and propose a robust framework for the comprehensive in vitro characterization of N-Aminocarbonyl Felbamate. This document is structured not as a retrospective summary, but as a proactive roadmap for discovery, providing the foundational knowledge, detailed experimental protocols, and data interpretation frameworks necessary to unlock the therapeutic potential of this novel compound.

Introduction to N-Aminocarbonyl Felbamate: A Logical Starting Point

N-Aminocarbonyl Felbamate, chemically known as (3-carbamoyloxy-2-phenylpropyl) N-carbamoylcarbamate[1][2], is a derivative of felbamate, an anticonvulsant drug utilized in the management of focal seizures and Lennox-Gastaut syndrome.[3] The structural similarity to felbamate, which features two carbamate moieties, suggests that N-Aminocarbonyl Felbamate may share or possess modified neuropharmacological activities.

The parent compound, felbamate, exhibits a complex and multifaceted mechanism of action, which is believed to contribute to its broad spectrum of anticonvulsant activity.[4][5] Key among these are:

-

Modulation of NMDA Receptors: Felbamate is known to be an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex.[6] This action blocks the effects of excitatory amino acids and suppresses seizure activity.[6]

-

Potentiation of GABA-A Receptors: Felbamate has been shown to enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, at its receptors.[4][7]

-

Inhibition of Voltage-Gated Sodium and Calcium Channels: Felbamate also demonstrates inhibitory effects on voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability.[3][4]

Given this foundation, it is logical to hypothesize that the addition of the N-aminocarbonyl group may alter the compound's potency, selectivity, or pharmacokinetic profile in vitro. This guide will outline the necessary in vitro assays to systematically investigate these possibilities.

Proposed In Vitro Characterization Workflow

A systematic approach is paramount to defining the in vitro biological activity of N-Aminocarbonyl Felbamate. The following workflow is proposed, beginning with broad screening assays and progressing to more specific mechanistic studies.

Caption: Proposed workflow for the in vitro characterization of N-Aminocarbonyl Felbamate.

Phase 1: Primary Screening Methodologies

The initial phase of in vitro testing is designed to establish a foundational understanding of the compound's general neuronal effects and potential anticonvulsant properties.

Neuronal Viability and Cytotoxicity Assays

Rationale: Before assessing the specific neuropharmacological activity of N-Aminocarbonyl Felbamate, it is crucial to determine its effect on neuronal health. This self-validating step ensures that any observed effects in subsequent assays are not due to cytotoxicity.

Protocol: MTT Assay for Neuronal Viability

-

Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere and differentiate for 24-48 hours.

-

Compound Treatment: Prepare a serial dilution of N-Aminocarbonyl Felbamate (e.g., from 1 µM to 1 mM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

| Compound | Concentration Range | Expected Outcome |

| N-Aminocarbonyl Felbamate | 1 µM - 1 mM | Determine the concentration range with minimal to no cytotoxicity. |

| Staurosporine (Positive Control) | 1 µM | Significant decrease in cell viability. |

| Vehicle (Negative Control) | - | ~100% cell viability. |

Anticonvulsant Activity in Hippocampal Slices

Rationale: The hippocampal slice model is a well-established ex vivo preparation for studying epileptiform activity and the effects of anticonvulsant compounds.[8] This assay provides an initial indication of the potential anticonvulsant efficacy of N-Aminocarbonyl Felbamate.

Protocol: Induction of Epileptiform Bursting in Rat Hippocampal Slices

-

Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult rats and maintain them in an interface chamber perfused with artificial cerebrospinal fluid (aCSF).

-

Electrophysiology: Place a recording electrode in the CA1 pyramidal cell layer to record field excitatory postsynaptic potentials (fEPSPs).

-

Induction of Epileptiform Activity: Induce epileptiform bursting by perfusing the slices with aCSF containing a pro-convulsant agent, such as 4-aminopyridine (4-AP) or by using a magnesium-free aCSF.[8]

-

Compound Application: Once stable epileptiform activity is established, perfuse the slices with aCSF containing N-Aminocarbonyl Felbamate at various concentrations (e.g., 10 µM, 100 µM, 1 mM).

-

Data Acquisition and Analysis: Record the frequency and duration of the epileptiform bursts before, during, and after compound application. A significant reduction in burst duration or frequency indicates potential anticonvulsant activity.[8]

Phase 2: Mechanistic Elucidation

Following the initial screening, the focus shifts to delineating the specific molecular targets and mechanisms of action of N-Aminocarbonyl Felbamate.

Caption: Hypothesized dual mechanism of action of N-Aminocarbonyl Felbamate.

NMDA Receptor Subunit Specificity

Rationale: Felbamate exhibits selectivity for NMDA receptors containing the NR2B subunit.[9] It is crucial to determine if N-Aminocarbonyl Felbamate shares this selectivity, as it has significant implications for its therapeutic profile.

Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes

-

Oocyte Preparation and Injection: Prepare Xenopus laevis oocytes and inject them with cRNAs encoding for different NMDA receptor subunit combinations (e.g., NR1/NR2A, NR1/NR2B, NR1/NR2C).

-

Electrophysiology: Perform two-electrode voltage-clamp recordings from the oocytes.

-

Agonist and Compound Application: Perfuse the oocytes with a solution containing NMDA and glycine to evoke a current. Co-apply N-Aminocarbonyl Felbamate at a range of concentrations.

-

Data Analysis: Measure the inhibition of the NMDA-evoked current by N-Aminocarbonyl Felbamate for each subunit combination and calculate the IC50 values. A lower IC50 for a particular subunit combination indicates selectivity.[9]

| NMDA Receptor Subunit Combination | Felbamate IC50 (mM) [9] | Hypothesized N-Aminocarbonyl Felbamate IC50 |

| NR1/NR2A | 8.56 | To be determined |

| NR1/NR2B | 0.93 | To be determined |

| NR1/NR2C | 2.02 | To be determined |

GABA-A Receptor Modulation

Rationale: To investigate the potential potentiating effect of N-Aminocarbonyl Felbamate on inhibitory neurotransmission, its interaction with GABA-A receptors will be assessed.

Protocol: Whole-Cell Patch-Clamp Recordings in Cultured Neurons

-

Cell Culture: Use primary cultured hippocampal or cortical neurons.

-

Electrophysiology: Perform whole-cell voltage-clamp recordings from individual neurons.

-

GABA Application: Apply GABA at its EC20 concentration to evoke a submaximal current.

-

Compound Co-application: Co-apply N-Aminocarbonyl Felbamate with GABA.

-

Data Analysis: Measure the potentiation of the GABA-evoked current by N-Aminocarbonyl Felbamate. An increase in the current amplitude in the presence of the compound indicates positive allosteric modulation.

Voltage-Gated Ion Channel Patch-Clamp Analysis

Rationale: To determine if N-Aminocarbonyl Felbamate directly modulates voltage-gated sodium or calcium channels, whole-cell patch-clamp recordings will be utilized.

Protocol: Voltage-Gated Sodium and Calcium Current Recordings

-

Cell Preparation: Use cultured neurons or cell lines expressing specific voltage-gated sodium (e.g., Nav1.1, Nav1.2) or calcium (e.g., Cav2.1, Cav2.2) channels.

-

Electrophysiology: In whole-cell voltage-clamp mode, apply specific voltage protocols to elicit sodium or calcium currents.

-

Compound Application: Perfuse the cells with N-Aminocarbonyl Felbamate.

-

Data Analysis: Measure the effect of the compound on the peak current amplitude and channel kinetics (e.g., activation, inactivation).

Phase 3: Neuroprotection and Advanced Characterization

This final phase aims to explore the potential neuroprotective effects of N-Aminocarbonyl Felbamate and to gain a more holistic understanding of its cellular effects.

In Vitro Models of Excitotoxicity and Ischemia

Rationale: Given the role of NMDA receptors in excitotoxicity, and the neuroprotective effects observed with felbamate[10], it is important to assess whether N-Aminocarbonyl Felbamate can protect neurons from excitotoxic insults and ischemic conditions.

Protocol: Glutamate-Induced Excitotoxicity Assay

-

Cell Culture: Culture primary cortical neurons.

-

Treatment: Pre-treat the neurons with N-Aminocarbonyl Felbamate for 1 hour.

-

Excitotoxic Insult: Expose the neurons to a high concentration of glutamate (e.g., 100 µM) for 15 minutes.

-

Washout and Recovery: Wash out the glutamate and compound, and allow the cells to recover for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay or by counting live/dead cells with fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1).

Protocol: Oxygen-Glucose Deprivation (OGD) Model of Ischemia

-

Cell Culture: Use primary neuronal cultures or organotypic brain slices.

-

OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 60 minutes).

-

Reperfusion and Treatment: Return the cultures to normal oxygen and glucose conditions and treat with N-Aminocarbonyl Felbamate.

-

Assessment of Neuronal Death: After 24 hours, assess neuronal death using methods such as lactate dehydrogenase (LDH) release assay or TUNEL staining for apoptosis.

Conclusion: A Path Forward

This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro characterization of N-Aminocarbonyl Felbamate. By systematically progressing from primary screening to detailed mechanistic and functional studies, researchers can effectively elucidate the biological activity of this novel compound. The detailed protocols and data presentation formats provided herein are designed to ensure the generation of high-quality, reproducible, and interpretable data. While the current body of literature on N-Aminocarbonyl Felbamate is sparse, the logical, hypothesis-driven approach outlined in this guide, grounded in the extensive knowledge of its parent compound, felbamate, paves a clear path for future investigations. The insights gained from these studies will be instrumental in determining the therapeutic potential of N-Aminocarbonyl Felbamate and its promise as a next-generation neuromodulatory agent.

References

- Kleckner, N. W., & Dingledine, R. (1997). Subtype-selective Antagonism of N-methyl-D-aspartate Receptors by Felbamate: Insights Into the Mechanism of Action. Journal of Pharmacology and Experimental Therapeutics, 282(1), 433-441.

-

Gpatindia. (2020, June 23). FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Felbamate?. [Link]

- Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229-234.

- Domenici, M. R., Sagratella, S., Ongini, E., Longo, R., & Scotti de Carolis, A. (1994). Felbamate displays in vitro antiepileptic effects as a broad spectrum excitatory amino acid receptor antagonist. European Journal of Pharmacology, 271(2-3), 259-263.

- Calabresi, P., Pisani, A., Mercuri, N. B., & Bernardi, G. (1998). Electrophysiological actions of felbamate on rat striatal neurones. British Journal of Pharmacology, 123(4), 633-640.

- Sagratella, S., Domenici, M. R., & De Carolis, A. S. (1998). An electrophysiological analysis of the protective effects of felbamate, lamotrigine, and lidocaine on the functional recovery from in vitro ischemia in rat neocortical slices. Synapse, 30(4), 371-379.

- Subramaniam, S., Rho, J. M., & Rogawski, M. A. (1996). Excitoprotective effect of felbamate in cultured cortical neurons. Journal of Pharmacology and Experimental Therapeutics, 276(1), 139-146.

- Tiwari, P., & Sharma, S. (2023). Felbamate. In StatPearls.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Felbamate?. [Link]

- Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 35(2), 229–234.

-

MDPI. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]

- Palmer, K. J., & McTavish, D. (1993). Felbamate. A review of its pharmacology and therapeutic potential in epilepsy. Drugs, 45(6), 925-953.

- Cedillo-Rivera, R., Muñoz, O., Yépez-Mulia, L., & Tapia-Contreras, A. (2002). In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis. Journal of Antimicrobial Chemotherapy, 50(2), 229-232.

-

IUPHAR/BPS Guide to PHARMACOLOGY. felbamate. [Link]

- McCabe, R. T., Wasterlain, C. G., Kucharczyk, N., Sofia, R. D., & Vogel, J. R. (1993). Felbamate block of the N-methyl-D-aspartate receptor. European Journal of Pharmacology, 242(1), 97-100.

-

PubChem. N-Aminocarbonyl Felbamate. [Link]

- Robins, R. K., Revankar, G. R., O'Brien, D. E., & Springer, R. H. (1984). Synthesis and in vitro biological evaluation of N-[(5-amino-1-beta-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-3-(hydroxynitrosamino)-L-alanine (L-alanosine AICO ribonucleoside). Journal of Medicinal Chemistry, 27(10), 1295-1299.

-

Veeprho. N-Aminocarbonyl Felbamate. [Link]

-

ResearchGate. Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. [Link]

-

MDPI. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. [Link]

- Savinainen, J. R., Saario, S. M., Laitinen, J. T., & Poso, A. (2007). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(17), 4203-4212.

-

PMC. (2025, April 28). Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia. [Link]

Sources

- 1. N-Aminocarbonyl Felbamate | C12H15N3O5 | CID 131667615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 5. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Felbamate displays in vitro antiepileptic effects as a broad spectrum excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Excitoprotective effect of felbamate in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of N-Aminocarbonyl Felbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to N-Aminocarbonyl Felbamate and the Imperative of Solubility

N-Aminocarbonyl felbamate is chemically identified as carbamic acid, N-(aminocarbonyl)-,3-[(aminocarbonyl)oxy]-2-phenylpropyl ester. It is recognized as an impurity of felbamate, an anticonvulsant medication used in the treatment of epilepsy[1][2]. The parent compound, felbamate, is a carbamate derivative with established therapeutic use[1]. Understanding the solubility of derivatives and potential impurities like N-aminocarbonyl felbamate is paramount in drug development for several reasons:

-

Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption, as a compound must be in solution to be absorbed across the gastrointestinal membrane.

-

Formulation Development: Solubility data dictates the choice of excipients, delivery systems (e.g., solid dispersions, lipid-based formulations), and dosage form design.

-

Process Chemistry: Knowledge of solubility in various solvents is essential for designing efficient crystallization, purification, and manufacturing processes.

-

Toxicology and Safety: The solubility of an impurity can affect its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

This guide will, therefore, equip the researcher with the foundational knowledge and practical protocols to thoroughly characterize the solubility of N-aminocarbonyl felbamate.

Physicochemical Properties: A Comparative Analysis

To predict the solubility of N-aminocarbonyl felbamate, we first need to understand the properties of its parent compound, felbamate, and then extrapolate the likely impact of the additional N-aminocarbonyl group.

Felbamate: The Parent Compound

Felbamate is a white powder with the following key physicochemical properties[1]:

| Property | Value | Source |

| Molecular Weight | 238.24 g/mol | [1] |

| Melting Point | 152°C | [1] |

| logP (Octanol/Water) | 0.3 | |

| pKa (Strongest Acidic) | 14.98 | |

| Aqueous Solubility | Sparingly soluble in water, methanol, ethanol, chloroform. | [1] |

The low logP value suggests that felbamate is a relatively hydrophilic molecule. Its high pKa indicates that it is a very weakly acidic compound and will exist predominantly in its neutral form at physiological pH. The "sparingly soluble" description provides a qualitative understanding of its aqueous solubility.

The N-Aminocarbonyl Group: Predicting the Impact on Solubility

The introduction of an N-aminocarbonyl group (also known as a ureido or allophanate group) to the felbamate structure is expected to alter its physicochemical properties, most notably its polarity and hydrogen bonding potential. The N-aminocarbonyl moiety adds polar functional groups (C=O and N-H), which can participate in hydrogen bonding with water molecules. This increased polarity and hydrogen bonding capacity would theoretically lead to an increase in aqueous solubility compared to felbamate.

Experimental Determination of Solubility: Protocols and Rationale

Since no experimental solubility data for N-aminocarbonyl felbamate is publicly available, the following sections provide detailed protocols for its determination. These methods are designed to be robust and provide the high-quality data necessary for drug development decisions.

Equilibrium Solubility Determination (Shake-Flask Method)

Equilibrium solubility is the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, once equilibrium has been reached. The shake-flask method is the gold standard for determining equilibrium solubility[3].

This method ensures that the solution is truly saturated with the compound and that any supersaturation has been resolved. It provides a thermodynamically stable solubility value, which is crucial for understanding the behavior of the drug in vivo and for formulation development.

-

Preparation of Solvents: Prepare a range of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) and other relevant organic solvents.

-

Addition of Compound: Add an excess amount of N-aminocarbonyl felbamate to a known volume of each solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is recommended to perform a time-to-equilibrium study to determine the optimal incubation time[4].

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated supernatant and quantify the concentration of N-aminocarbonyl felbamate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: It is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism, solvation) using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO). This method is often used in early drug discovery for high-throughput screening.

Kinetic solubility provides an indication of how a compound will behave when introduced into an aqueous environment from a concentrated organic solution, which can be relevant to certain in vitro assays and formulation approaches. It is a faster, less material-intensive method compared to equilibrium solubility.

-

Stock Solution Preparation: Prepare a concentrated stock solution of N-aminocarbonyl felbamate in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microtiter plate.

-

Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer in another microtiter plate and mix well.

-

Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done using nephelometry, which measures light scattering caused by suspended particles[5].

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is typically determined as the concentration at which the signal begins to increase significantly.

Caption: Workflow for Kinetic Solubility Determination.

Influence of pH on Solubility

The solubility of many pharmaceutical compounds is highly dependent on the pH of the solution, especially for ionizable molecules[6]. Felbamate is a very weak acid, and therefore its solubility is not expected to be significantly affected by pH within the physiological range[7][8]. Given that the N-aminocarbonyl group is also not readily ionizable, it is predicted that the solubility of N-aminocarbonyl felbamate will also be largely independent of pH. However, experimental verification across a range of pH values, as described in the equilibrium solubility protocol, is essential to confirm this prediction.

Relationship between pH and Ionization

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to unionized forms of a compound. For a weakly acidic compound like felbamate (and likely its N-aminocarbonyl derivative), the vast majority of the molecules will be in the neutral, unionized form at physiological pH (1.2-7.4).

Caption: Predicted Influence of pH on N-Aminocarbonyl Felbamate Solubility.

Conclusion

While direct experimental data on the solubility of N-aminocarbonyl felbamate is currently unavailable, a robust predictive and experimental framework can be established based on the known properties of felbamate and standard pharmaceutical testing methodologies. The addition of the N-aminocarbonyl group is anticipated to increase the aqueous solubility compared to the parent compound. The detailed protocols for equilibrium and kinetic solubility determination provided in this guide will enable researchers to generate the high-quality data required for informed decision-making in drug development. It is predicted that the solubility of N-aminocarbonyl felbamate will be largely independent of pH, a hypothesis that should be confirmed experimentally. By following the principles and procedures outlined herein, scientists can effectively characterize the solubility profile of this compound, a critical step in its potential development pathway.

References

-

Gpatindia. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

Wikipedia. Carisoprodol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 131667615, N-Aminocarbonyl Felbamate. [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

-

Human Metabolome Database. Showing metabocard for Felbamate (HMDB0015084). [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3331, Felbamate. [Link]

-

Fiveable. pH and Solubility. [Link]

-

T3DB. Felbamate (T3D2937). [Link]

-

Aviva Biosciences. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

Sources

- 1. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. who.int [who.int]

- 5. bmglabtech.com [bmglabtech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Carisoprodol - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Structural Elucidation of N-Aminocarbonyl Felbamate

Introduction: Unraveling the Structure of a Critical Felbamate-Related Compound

N-Aminocarbonyl Felbamate, identified as a potential impurity and metabolite of the anticonvulsant drug Felbamate, presents a significant analytical challenge in pharmaceutical development and quality control.[1] Its structural similarity to the parent drug necessitates a robust and multi-faceted analytical approach to ensure unambiguous identification and characterization. This guide provides a comprehensive framework for the structural elucidation of N-Aminocarbonyl Felbamate, drawing upon fundamental principles of spectroscopy and chromatography. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, culminating in the definitive structural confirmation by X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the chosen methodologies.

The molecular structure of N-Aminocarbonyl Felbamate is presented below, with a molecular formula of C₁₂H₁₅N₃O₅ and a molecular weight of 281.27 g/mol .[2][3][4]

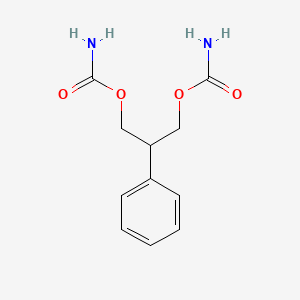

Figure 1: Chemical Structure of N-Aminocarbonyl Felbamate.

A Multi-Technique Approach to Structural Verification

The structural elucidation of a novel or uncharacterized molecule is a process of assembling evidence from various analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The workflow for the structural elucidation of N-Aminocarbonyl Felbamate is a logical progression from initial characterization to definitive confirmation.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry is the cornerstone of molecular formula determination and provides initial structural clues through fragmentation analysis. For N-Aminocarbonyl Felbamate, a high-resolution mass spectrometer (HRMS) is indispensable for obtaining an accurate mass measurement.

Expected Mass Spectrometric Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₂H₁₅N₃O₅ | Based on the known structure.[2] |

| Monoisotopic Mass | 281.1012 Da | Calculated for C₁₂H₁₅N₃O₅. |

| [M+H]⁺ | 282.1085 Da | Protonated molecule in positive ion mode. |

| [M+Na]⁺ | 304.0904 Da | Sodiated adduct, commonly observed. |

| Key Fragments | m/z 238, 179, 117 | Predicted based on the fragmentation of the parent drug, Felbamate, and the lability of the allophanate group.[5][6] |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of N-Aminocarbonyl Felbamate.

-

Sample Preparation:

-

Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from related impurities (e.g., 5-95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Full Scan MS: Scan range of m/z 50-500 to detect the parent ion.

-

Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺) and perform collision-induced dissociation (CID) to generate fragment ions.

-

Interpreting the Fragmentation Pathway

The fragmentation of N-Aminocarbonyl Felbamate is anticipated to be initiated by the cleavage of the labile allophanate and carbamate groups.

Part 2: FT-IR Spectroscopy - Identifying Key Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For N-Aminocarbonyl Felbamate, we expect to see characteristic absorptions for the amide, carbamate, and aromatic moieties.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3450-3200 | N-H | Stretching (Amide & Carbamate) |

| 3100-3000 | C-H | Aromatic Stretching |

| 1740-1680 | C=O | Carbonyl Stretching (Carbamate & Allophanate) |

| 1650-1600 | N-H | Bending (Amide) |

| 1600-1450 | C=C | Aromatic Ring Stretching |

| 1250-1000 | C-O | Stretching (Ester) |

Note: The carbonyl region may show multiple overlapping bands due to the different carbonyl environments.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.

Part 3: NMR Spectroscopy - Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted chemical shifts based on the structure of N-Aminocarbonyl Felbamate and known values for similar functional groups.[6][7]

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| Phenyl C-H | 7.2-7.4 | 127-130 | Multiplet |

| Phenyl C (ipso) | - | ~138 | - |

| CH (benzylic) | 3.3-3.6 | ~50 | Multiplet |

| CH₂ | 4.2-4.5 | ~70 | Multiplet |

| C=O (Carbamate) | - | ~156 | - |

| C=O (Allophanate) | - | ~154, ~152 | - |

| NH₂ (Carbamate) | 5.0-6.0 | - | Broad singlet |

| NH (Allophanate) | 7.5-8.5 | - | Broad singlet |

| NH₂ (Allophanate) | 6.0-7.0 | - | Broad singlet |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

-

Part 4: X-ray Crystallography - The Definitive Confirmation

While the combination of MS and NMR can provide a highly confident structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional atomic arrangement in the solid state.[8][9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step.

-

Dissolve the purified compound in a minimal amount of a suitable solvent.

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of N-Aminocarbonyl Felbamate is a testament to the power of a multi-technique analytical approach. By systematically applying mass spectrometry, FT-IR, and a suite of NMR experiments, a comprehensive and self-validating dataset can be generated to confidently determine its molecular structure. While spectroscopic methods provide the bulk of the evidence, the definitive confirmation afforded by X-ray crystallography provides the highest level of certainty, which is paramount in the pharmaceutical industry. This guide provides a robust framework for scientists to approach the characterization of this and other related compounds with scientific rigor and confidence.

References

-